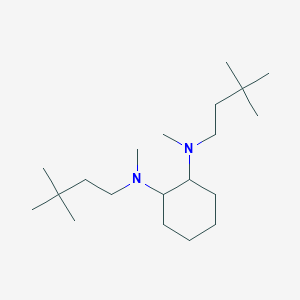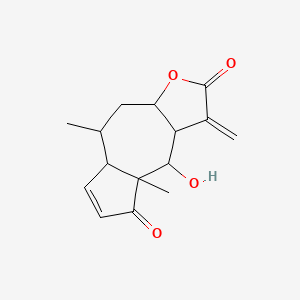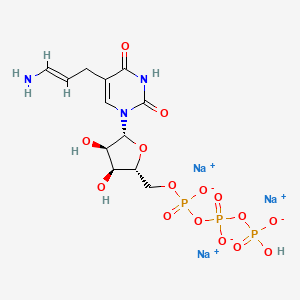
(+)-Dibenzoyl-L-tartaric anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Dibenzoyl-L-tartaric anhydride is a chiral compound derived from tartaric acid. It is widely used in organic synthesis, particularly in the resolution of racemic mixtures. The compound is known for its ability to form diastereomeric salts with various enantiomers, making it a valuable tool in stereochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(+)-Dibenzoyl-L-tartaric anhydride can be synthesized through the reaction of dibenzoyl-L-tartaric acid with acetic anhydride. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the anhydride. The reaction can be represented as follows:
Dibenzoyl-L-tartaric acid+Acetic anhydride→(+)-Dibenzoyl-L-tartaric anhydride+Acetic acid
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Dibenzoyl-L-tartaric anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form dibenzoyl-L-tartaric acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Esterification: Requires alcohols and acid catalysts such as sulfuric acid.
Amidation: Involves amines and may require catalysts or heating.
Major Products
Hydrolysis: Dibenzoyl-L-tartaric acid.
Esterification: Esters of dibenzoyl-L-tartaric acid.
Amidation: Amides of dibenzoyl-L-tartaric acid.
Aplicaciones Científicas De Investigación
(+)-Dibenzoyl-L-tartaric anhydride is used in various scientific research applications, including:
Chemistry: Used in the resolution of racemic mixtures to obtain enantiomerically pure compounds.
Biology: Employed in the study of chiral recognition and enantioselective processes.
Medicine: Utilized in the synthesis of chiral drugs and pharmaceuticals.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (+)-Dibenzoyl-L-tartaric anhydride involves its ability to form diastereomeric salts with enantiomers. This property allows it to separate racemic mixtures into their individual enantiomers. The molecular targets and pathways involved include interactions with chiral centers and the formation of stable diastereomeric complexes.
Comparación Con Compuestos Similares
Similar Compounds
- Dibenzoyl-D-tartaric anhydride
- Dibenzoyl-L-tartaric acid
- Dibenzoyl-D-tartaric acid
Comparison
(+)-Dibenzoyl-L-tartaric anhydride is unique in its ability to form diastereomeric salts with enantiomers, making it highly effective in the resolution of racemic mixtures. Compared to its counterparts, such as dibenzoyl-D-tartaric anhydride, it offers distinct stereochemical properties that are valuable in various applications.
Propiedades
Número CAS |
116780-73-5 |
|---|---|
Fórmula molecular |
C18H12O7 |
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
[(3S,4S)-4-benzoyloxy-2,5-dioxooxolan-3-yl] benzoate |
InChI |
InChI=1S/C18H12O7/c19-15(11-7-3-1-4-8-11)23-13-14(18(22)25-17(13)21)24-16(20)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m0/s1 |
Clave InChI |
OXIKRMSPXYQFOT-KBPBESRZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)O[C@H]2[C@@H](C(=O)OC2=O)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B13399112.png)

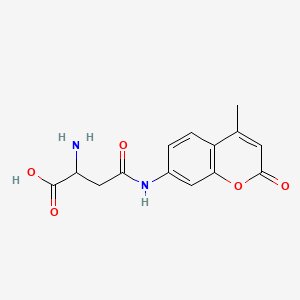
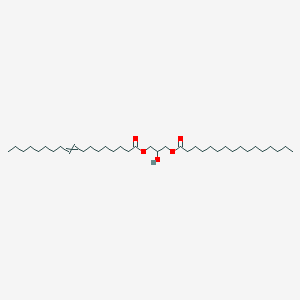
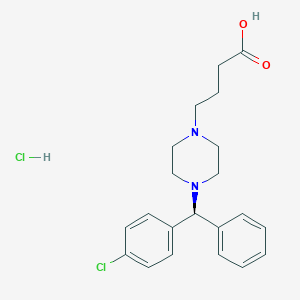
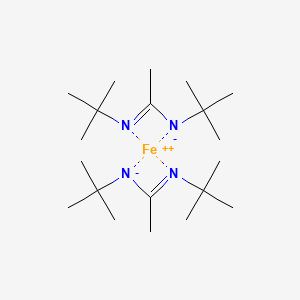

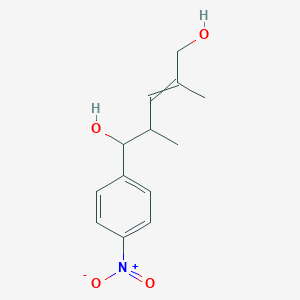
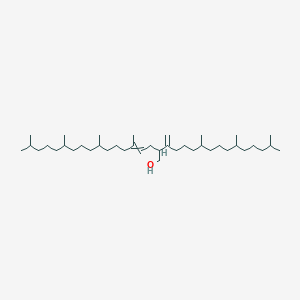
![2-[4-Hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B13399183.png)
![(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-1-ylbutanoic acid](/img/structure/B13399185.png)
